molecular formula C6H13O6P B123103 1-Phosphoryloxy-2,3-dihydroxycyclohexane CAS No. 146333-15-5

1-Phosphoryloxy-2,3-dihydroxycyclohexane

Cat. No. B123103
M. Wt: 212.14 g/mol
InChI Key: NBMXVMPPXJFUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phosphoryloxy-2,3-dihydroxycyclohexane, also known as phosphocyclohexane, is a cyclic phosphate compound that has been studied for its potential applications in the field of biochemistry and pharmaceutical research. This compound has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for various research studies.

Mechanism Of Action

The mechanism of action of 1-Phosphoryloxy-2,3-dihydroxycyclohexane involves the hydrolysis of the cyclic phosphate bond by the enzyme alkaline phosphatase. This process results in the formation of 2,3-dihydroxycyclohexanone and orthophosphate.

Biochemical And Physiological Effects

1-Phosphoryloxy-2,3-dihydroxycyclohexane has been found to exhibit unique biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 1-Phosphoryloxy-2,3-dihydroxycyclohexane in lab experiments is its unique biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving 1-Phosphoryloxy-2,3-dihydroxycyclohexane. One potential avenue of research is the development of novel inhibitors of pyruvate dehydrogenase kinase using this compound as a lead compound. Additionally, further studies are needed to fully understand the anti-inflammatory properties of this compound and its potential applications in the treatment of various inflammatory conditions.

Synthesis Methods

The synthesis of 1-Phosphoryloxy-2,3-dihydroxycyclohexane can be achieved through the reaction of cyclohexene oxide with phosphoric acid. This reaction results in the formation of the cyclic phosphate compound, which can be purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

1-Phosphoryloxy-2,3-dihydroxycyclohexane has been studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of biochemistry, where it has been used as a substrate for the enzyme alkaline phosphatase. This enzyme catalyzes the hydrolysis of the cyclic phosphate bond, resulting in the formation of 2,3-dihydroxycyclohexanone and orthophosphate.

properties

CAS RN

146333-15-5

Product Name

1-Phosphoryloxy-2,3-dihydroxycyclohexane

Molecular Formula

C6H13O6P

Molecular Weight

212.14 g/mol

IUPAC Name

(2,3-dihydroxycyclohexyl) dihydrogen phosphate

InChI

InChI=1S/C6H13O6P/c7-4-2-1-3-5(6(4)8)12-13(9,10)11/h4-8H,1-3H2,(H2,9,10,11)

InChI Key

NBMXVMPPXJFUTI-UHFFFAOYSA-N

SMILES

C1CC(C(C(C1)OP(=O)(O)O)O)O

Canonical SMILES

C1CC(C(C(C1)OP(=O)(O)O)O)O

synonyms

1,2,3-cyclohexanetriol-1-phosphate
1-phosphoryloxy-2,3-dihydroxycyclohexane
cis-1,2,3-cyclohexanetriol-1-phosphate

Origin of Product

United States

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